molecular formula C5H4N2O4 B1310894 4-nitro-1H-pyrrole-2-carboxylic Acid CAS No. 5930-93-8

4-nitro-1H-pyrrole-2-carboxylic Acid

Cat. No. B1310894
CAS RN: 5930-93-8
M. Wt: 156.1 g/mol
InChI Key: SNWGRRCTCGASCN-UHFFFAOYSA-N
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Description

4-nitro-1H-pyrrole-2-carboxylic Acid, with the CAS Number 5930-93-8, is a solid compound . It has a molecular weight of 156.1 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrrole derivatives, including this compound, can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the Cu-assisted cycloisomerization of alkynyl imines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H4N2O4 . The InChI code for this compound is 1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) .


Chemical Reactions Analysis

Pyrrole derivatives, including this compound, can undergo various chemical reactions. For instance, they can undergo both self-condensation and degradation under strongly basic conditions .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a melting point of 217 - 218 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-nitro-1H-pyrrole-2-carboxylic Acid is a valuable precursor in the synthesis of various heterocyclic compounds. These structures serve as the backbone for many drugs and are essential in medicinal chemistry. The nitro group in the compound can undergo various chemical reactions, making it a versatile intermediate for constructing complex molecules .

Antibacterial Agents

Research has indicated that pyrrole derivatives exhibit antibacterial properties. This compound can be used to synthesize compounds that potentially act as antibacterial agents, contributing to the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Drugs

The pyrrole moiety is present in many anti-inflammatory drugs. By modifying the this compound molecule, researchers can develop new anti-inflammatory agents that may offer improved efficacy or reduced side effects compared to existing medications .

Antitumor Agents

Pyrrole derivatives are known to possess antitumor activity. The 4-nitro group of this compound can be a crucial feature in the design of novel antitumor agents, potentially leading to breakthroughs in cancer treatment .

Cholesterol-Lowering Drugs

Compounds containing the pyrrole structure have been associated with cholesterol-lowering effects. This compound could be used to synthesize new classes of cholesterol-lowering drugs, offering alternative treatments for hypercholesterolemia .

Agricultural Chemicals

The nitro and carboxylic acid functional groups in this compound make it a candidate for the synthesis of agricultural chemicals, including fungicides and herbicides. These compounds can help protect crops from fungal infections and weed infestations .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, this compound can be utilized in the development of OLEDs. The pyrrole ring can be part of the conjugated systems that emit light when an electric current is applied, which is fundamental in OLED technology .

Chemical Sensors

Pyrrole derivatives can be used in the fabrication of chemical sensors. The reactivity of the nitro group in this compound allows for the creation of sensors that can detect various substances, including gases and ions, which is crucial for environmental monitoring and industrial processes .

Safety and Hazards

The safety information for 4-nitro-1H-pyrrole-2-carboxylic Acid includes several hazard statements: H302, H312, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for the research and application of 4-nitro-1H-pyrrole-2-carboxylic Acid and its derivatives could involve further exploration of their synthesis methods and potential biological activities . The use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles represents one such direction .

properties

IUPAC Name

4-nitro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWGRRCTCGASCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426864
Record name 4-nitro-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5930-93-8
Record name 4-nitro-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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